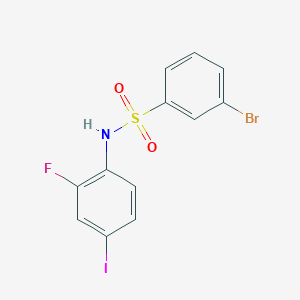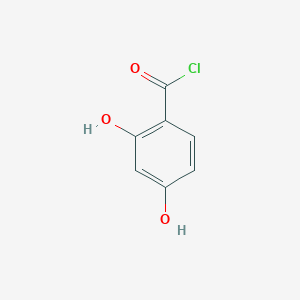
2,4-Dihydroxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzoic acid, where two hydroxyl groups are positioned at the 2 and 4 locations on the benzene ring, and a chlorine atom is attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzoyl chloride can be synthesized from 2,4-dihydroxybenzoic acid through a reaction with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs at room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .
化学反应分析
Types of Reactions
2,4-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Acylation Reactions: It can acylate other compounds, introducing the 2,4-dihydroxybenzoyl group into the molecule.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound from 2,4-dihydroxybenzoic acid.
Dimethylformamide (DMF): Acts as a catalyst in the synthesis reaction.
Nucleophiles (Amines, Alcohols): React with this compound to form various derivatives.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acylated Compounds: Formed by acylation reactions with other molecules.
科学研究应用
2,4-Dihydroxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,4-dihydroxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
相似化合物的比较
Similar Compounds
- 2,3-Dihydroxybenzoyl Chloride
- 2,5-Dihydroxybenzoyl Chloride
- 2,6-Dihydroxybenzoyl Chloride
- 3,4-Dihydroxybenzoyl Chloride
- 3,5-Dihydroxybenzoyl Chloride
Uniqueness
2,4-Dihydroxybenzoyl chloride is unique due to the specific positioning of the hydroxyl groups at the 2 and 4 locations on the benzene ring. This positioning influences its reactivity and the types of derivatives it can form. Compared to other dihydroxybenzoyl chlorides, it may exhibit different chemical properties and applications .
属性
CAS 编号 |
57438-38-7 |
|---|---|
分子式 |
C7H5ClO3 |
分子量 |
172.56 g/mol |
IUPAC 名称 |
2,4-dihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H5ClO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H |
InChI 键 |
AJKGBJQEFCGNJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


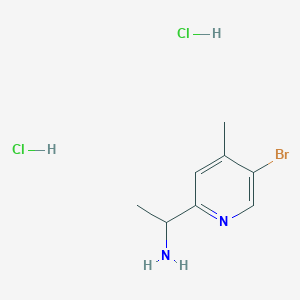
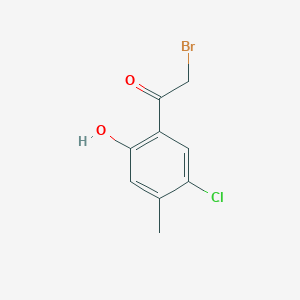
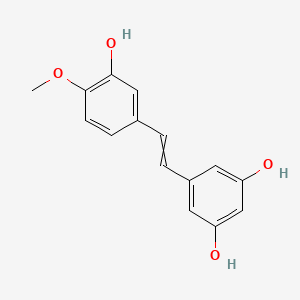
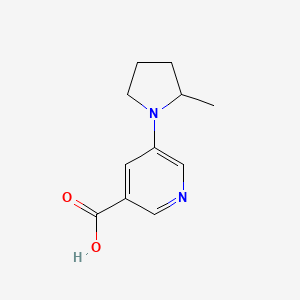
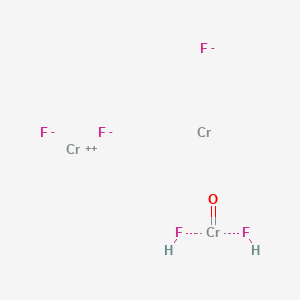
![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
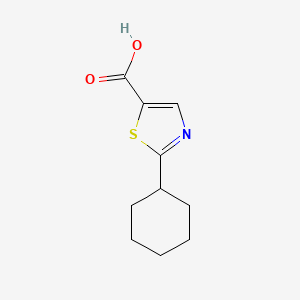
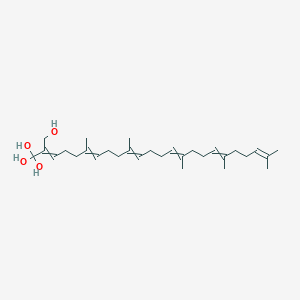
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
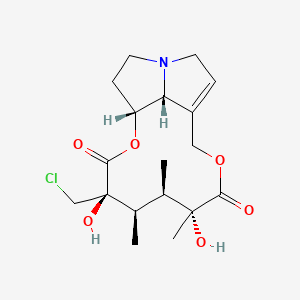
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)
![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)
